BenchChemオンラインストアへようこそ!

N-benzoyl-4-hydroxypiperidine

Lipophilicity LogP Drug-likeness

N-Benzoyl-4-hydroxypiperidine (CAS 80213-01-0), also referred to as 1-benzoyl-4-piperidinol or (4-hydroxypiperidin-1-yl)(phenyl)methanone, is a synthetic N-protected 4-hydroxypiperidine derivative with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol. The compound features a benzoyl amide moiety on the piperidine nitrogen and a free hydroxyl group at the 4-position, yielding a dual-functionality building block with a computed XLogP of 0.7 (experimental LogP 1.22).

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 80213-01-0
Cat. No. B1624666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzoyl-4-hydroxypiperidine
CAS80213-01-0
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
InChIKeyPHNPWISXEGFAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-4-hydroxypiperidine (CAS 80213-01-0): Procurement-Relevant Physicochemical and Structural Profile


N-Benzoyl-4-hydroxypiperidine (CAS 80213-01-0), also referred to as 1-benzoyl-4-piperidinol or (4-hydroxypiperidin-1-yl)(phenyl)methanone, is a synthetic N-protected 4-hydroxypiperidine derivative with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol [1]. The compound features a benzoyl amide moiety on the piperidine nitrogen and a free hydroxyl group at the 4-position, yielding a dual-functionality building block with a computed XLogP of 0.7 (experimental LogP 1.22) . It is commercially available as a solid with typical purity of 98% and is stored at 4°C . The benzoylpiperidine fragment itself is recognized as a privileged structure in medicinal chemistry due to its metabolic stability and its role as a potential bioisostere of the piperazine ring [2].

Why N-Benzoyl-4-hydroxypiperidine Cannot Be Substituted with N-Benzyl or N-Boc 4-Hydroxypiperidine Analogs


Although 1-benzyl-4-hydroxypiperidine (CAS 4727-72-4) and N-Boc-4-hydroxypiperidine (CAS 109384-19-2) share a common 4-hydroxypiperidine core, their divergent N-substituents confer fundamentally different physicochemical properties, protecting-group orthogonality, and reactivity profiles. The benzoyl amide group imparts a markedly lower lipophilicity (XLogP 0.7) compared with the N-benzyl (LogP 1.58) and N-Boc (LogP 1.36) analogs, directly affecting aqueous solubility, chromatographic behavior, and biological partitioning . Furthermore, the benzoyl group's stability under acidic conditions — in contrast to the acid-labile Boc group — enables synthetic sequences incompatible with carbamate protection [1]. These quantifiable differences render simple in-class substitution scientifically unsound without explicit experimental validation.

Quantitative Differentiation Evidence for N-Benzoyl-4-hydroxypiperidine Against Closest Analogs


Lipophilicity Differentiation: N-Benzoyl-4-hydroxypiperidine Is Significantly More Hydrophilic Than N-Benzyl and N-Boc Counterparts

N-Benzoyl-4-hydroxypiperidine exhibits a computed XLogP of 0.7 (experimental LogP 1.22), which is 0.58–0.88 log units lower than 1-benzyl-4-hydroxypiperidine (LogP 1.58) and 0.14–0.66 log units lower than N-Boc-4-hydroxypiperidine (LogP 1.32–1.36) . A decrease of approximately 0.6–0.9 log units corresponds to roughly a 4- to 8-fold increase in hydrophilicity, translating to measurably superior aqueous solubility and distinct chromatographic retention behavior [1]. This lower LogP also positions N-benzoyl-4-hydroxypiperidine closer to the optimal Lipinski range for CNS drug candidates.

Lipophilicity LogP Drug-likeness Aqueous solubility

Protecting Group Orthogonality: Benzoyl Amide Confers Acid Stability Unavailable with Boc-Protected Analogs

The N-benzoyl group forms a stable amide bond that resists acidic conditions (including TFA and dilute HCl) under which the N-Boc protecting group is quantitatively cleaved [1]. By contrast, N-Boc-4-hydroxypiperidine undergoes rapid deprotection upon exposure to trifluoroacetic acid (typically 1–2 hours at room temperature), while the benzoyl amide remains intact under identical conditions [2]. This orthogonality enables synthetic sequences involving acidic transformations (e.g., acetal deprotection, Boc removal on orthogonal amines, or acidic workups) that would be incompatible with N-Boc-4-hydroxypiperidine. Benzoyl deprotection requires strongly basic (e.g., NaOH, K2CO3/MeOH) or reductive (e.g., LAH, DIBAL) conditions, providing a complementary deprotection profile.

Protecting group strategy Orthogonal protection Multi-step synthesis Amide stability

Biohydroxylation Product Distribution: N-Benzoyl Protection Enables Access to 4-Hydroxymethyl Products That Cbz-Protected Substrates Cannot Provide

In a direct head-to-head comparison using the fungus Beauveria bassiana ATCC 7159, N-benzoyl- and N-Cbz-protected alkylpiperidines displayed markedly different biohydroxylation regioselectivity . For 4-methylpiperidine substrates, the N-benzoyl derivative produced a 1:2 mixture of 4-hydroxypiperidine and 4-hydroxymethylpiperidine products, indicating competing hydroxylation at both the C-4 tertiary carbon and the C-4 methyl group. In contrast, the N-Cbz analogue directed hydroxylation exclusively to the C-4 position, yielding solely the 4-hydroxy compound . For unsubstituted piperidine, both protecting groups directed hydroxylation to the 4-position, but with divergent yields: Cbz-protected piperidine gave the 4-hydroxy product in 33% yield, while previous work with N-benzoyl and N-phenyl derivatives showed comparable regioselectivity . The Cbz group also offers the practical advantage of more facile removal than the benzoyl group .

Biocatalysis Regioselective hydroxylation Beauveria bassiana Chiral building blocks

Validated Synthetic Intermediate: N-Benzoyl-4-hydroxypiperidine Enables Multigram Synthesis of 4-(Trifluoromethoxy)piperidine

Logvinenko et al. (2021) demonstrated a preparative-scale synthetic route in which N-benzoyl-4-hydroxypiperidine served as the essential first intermediate for the multigram synthesis of 4-(trifluoromethoxy)piperidine — a high-value fluorinated building block for medicinal chemistry [1]. Starting from 4-hydroxypiperidine, N-benzoylation with benzoyl chloride produced N-benzoyl-4-hydroxypiperidine, which was subsequently converted to N-benzoyl-4-(trifluoromethoxy)piperidine via the Hiyama method (S-methyl xanthate formation followed by desulfurization/fluorination with NBS and Olah's reagent). The N-benzoyl group was then reduced to N-benzyl and removed with 1-chloroethyl chloroformate. The overall process yielded 8.4 g of 4-(trifluoromethoxy)piperidine over 5 stages with a 40% overall yield [2]. The benzoyl protecting group was critical to this sequence, as it withstood the fluorination conditions (NBS/Olah's reagent) that would have cleaved an acid-labile Boc group or undergone unwanted side reactions with a benzyl group [3]. All intermediates were confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and elemental analysis.

Fluorinated building blocks Trifluoromethoxy group Medicinal chemistry Multigram synthesis

Dihydroorotase Enzyme Inhibition: Baseline Biochemical Activity of the Unmodified N-Benzoyl-4-hydroxypiperidine Scaffold

In a biochemical screening assay deposited in BindingDB, N-benzoyl-4-hydroxypiperidine was evaluated for inhibition of dihydroorotase (EC 3.5.2.3) — a key enzyme in the de novo pyrimidine biosynthesis pathway — from mouse Ehrlich ascites cells [1]. The compound displayed an IC50 of 180,000 nM (180 µM) at pH 7.37 when tested at a concentration of 10 µM [2]. While this level of inhibition is modest, it establishes a quantitative biochemical baseline for the unelaborated N-benzoyl-4-hydroxypiperidine core scaffold, against which further functionalized derivatives can be benchmarked. This data point is particularly relevant given that the benzoylpiperidine fragment is a recognized privileged structure in medicinal chemistry, with elaborated derivatives showing potent enzyme inhibition across multiple target classes [3].

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis Biochemical screening

Hydroxyl Group Acylation Kinetics: Axial vs. Equatorial 4-OH Reactivity Governs Derivatization Efficiency

The reactivity of the 4-hydroxyl group in N-substituted 4-hydroxypiperidines toward benzoyl chloride is strongly influenced by the stereochemistry of the hydroxyl substituent [1]. A kinetic study published in Tetrahedron (1975) demonstrated that isomers of 4-hydroxypiperidines bearing an axial hydroxyl group undergo acylation with benzoyl chloride four times faster than their 4-equatorial hydroxyl epimers [2]. This rate difference — attributed to the higher stability of the intermediate complex formed from axial alcohol — has direct implications for the efficiency of further derivatization of N-benzoyl-4-hydroxypiperidine at the 4-OH position [3]. In the case of unsubstituted N-benzoyl-4-hydroxypiperidine, the hydroxyl group preferentially adopts an equatorial orientation in the most stable chair conformation, which corresponds to the slower-reacting epimer; however, conformational factors can be modulated by N-substituent steric bulk and solvent conditions.

Esterification kinetics Acylation rate Stereoelectronic effects Derivatization

Optimal Procurement and Application Scenarios for N-Benzoyl-4-hydroxypiperidine Based on Differentiated Evidence


Synthesis of 4-(Trifluoromethoxy)piperidine and Related Fluorinated Building Blocks

N-Benzoyl-4-hydroxypiperidine is the only N-protected 4-hydroxypiperidine derivative with a published, validated route to 4-(trifluoromethoxy)piperidine at multigram scale (8.4 g isolated, 40% overall yield over 5 steps) [1]. The benzoyl group withstands the Hiyama fluorination conditions (NBS/Olah's reagent) that would degrade Boc or Cbz protecting groups. Procurement of this specific intermediate de-risks fluorinated piperidine synthesis programs in medicinal chemistry, as the Logvinenko et al. (2021) protocol provides a complete experimental blueprint for the transformation.

Multi-Step Synthesis Requiring Orthogonal N-Protection with Acid Stability

For synthetic routes involving acidic transformations (e.g., Boc deprotection on a second orthogonal amine, acetal hydrolysis, or Lewis acid-catalyzed cyclizations), N-benzoyl-4-hydroxypiperidine provides acid-stable N-protection that N-Boc-4-hydroxypiperidine cannot offer [1]. The benzoyl amide remains intact under TFA/DCM conditions that quantitatively cleave the Boc group. This orthogonality is particularly valuable in fragment-based drug discovery and parallel library synthesis where sequential deprotection strategies are required [2].

Biocatalytic Synthesis of 4-Hydroxymethylpiperidine Derivatives via Beauveria bassiana

When the synthetic target requires a 4-hydroxymethylpiperidine rather than a 4-hydroxypiperidine, N-benzoyl-protected 4-methylpiperidine substrates uniquely deliver a 1:2 mixture of 4-hydroxy and 4-hydroxymethyl products via Beauveria bassiana biohydroxylation, whereas N-Cbz substrates produce exclusively the 4-hydroxy compound [1]. This divergent product distribution provides access to 4-hydroxymethyl derivatives — valuable chiral building blocks for alkaloid synthesis — that cannot be obtained through the Cbz-mediated biocatalytic route [2].

Aqueous-Compatible Biological Assay Development Requiring Higher Hydrophilicity

With an XLogP of 0.7 — significantly lower than 1-benzyl-4-hydroxypiperidine (LogP 1.58) and N-Boc-4-hydroxypiperidine (LogP 1.36) — N-benzoyl-4-hydroxypiperidine offers approximately 4- to 8-fold greater hydrophilicity [1]. This translates to reduced compound precipitation in aqueous assay buffers, improved solubility in cell-based screening media, and compatibility with hydrophilic interaction liquid chromatography (HILIC) purification protocols. Researchers developing biochemical or cell-based assays where compound solubility is rate-limiting should prioritize N-benzoyl-4-hydroxypiperidine over more lipophilic N-protected 4-hydroxypiperidine analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzoyl-4-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.